A three-step synthesis of the precursor molecule for radiolabeling, 2-(4-methoxyphenyl)-N-(4-methylbenzyl)piperidin-4-yl)acetamide (desmethyl analogue), is described in . The synthesis starts with p-tolylmethylamine and achieves an overall yield of 46%. Subsequent [11C]-methylation of this precursor using [11C]methyl triflate yields the radiolabeled 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide ([11C]AC90179). This radiolabeling procedure takes approximately 30 minutes and results in a yield of 30 ± 5% with a specific activity of 4500 ± 500 Ci/mmol and >99% chemical and radiochemical purities .
2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride (AC-90179) acts as a highly potent and selective competitive 5-HT2A receptor antagonist , . It exhibits inverse agonist activity at 5-HT2A receptors, blocking the constitutive activity of the receptor in the absence of the endogenous ligand, serotonin . This mechanism of action makes it a potential candidate for treating psychosis.
The radiolabeled derivative of a close analogue of 2-(4-fluorophenyl)-N-(4-methylbenzyl)acetamide, [11C]AC90179, was investigated for its potential as a PET imaging probe for 5-HT2A receptors in baboons . Despite demonstrating the ability to cross the blood-brain barrier, [11C]AC90179 did not exhibit specific binding or retention in the brain, rendering it unsuitable for imaging 5-HT2A receptors using PET .
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1